N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide
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Overview
Description
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various drug candidates. This compound is characterized by the presence of a benzamide moiety linked to a cyclohexanecarbonylamino group and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction typically involves the use of a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions include:
Reagents: 4-methylbenzene-1,3-diamine and benzoic anhydride
Catalyst: Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4)
Conditions: Ultrasonic irradiation to enhance reaction rates and yields
Industrial Production Methods
In an industrial setting, the continuous flow process is often employed to synthesize this compound. This method involves the use of a microreactor system to control reaction kinetics and optimize the selectivity and conversion of the acylation reaction. The process is designed to be efficient and scalable, with a focus on minimizing reagent consumption and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted benzamide derivatives .
Scientific Research Applications
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and drug candidates.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in certain cancer cell lines by activating the caspase cascade and promoting cytochrome c release. It also exerts its effects by modulating cell cycle progression and inhibiting key enzymes involved in cellular processes .
Comparison with Similar Compounds
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar benzamide structure but differs in the presence of an amino group instead of a cyclohexanecarbonylamino group.
N-(4-(Trifluoromethyl)Benzylcarbamothioyl)Benzamide: Contains a trifluoromethyl group and a carbamothioyl group, which confer different chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBFPEVWTPNWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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